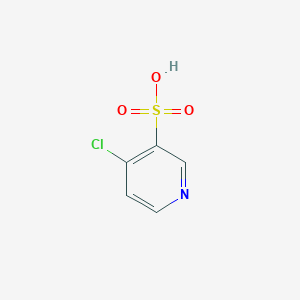

4-Chloropyridine-3-sulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives of 4-Chloropyridine-3-sulfonic acid involves multiple steps, including sulfonation, chlorination, and amination. For instance, Chloro-3-pyridinesulfonamide, a related compound, is synthesized from 4-hydroxy pyridine through these processes, with the conditions optimized for time-saving and simplification, yielding an overall yield of 41% (N. Pei, 2002).

Applications De Recherche Scientifique

Microbial Degradation of Environmental Contaminants

Sulfonic acids and their derivatives play a critical role in the environmental biodegradation of polyfluoroalkyl chemicals. These chemicals, which include potential perfluoroalkyl acid (PFAA) precursors, undergo microbial degradation resulting in perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). Understanding the microbial pathways for degrading these compounds is crucial for assessing the environmental fate and impact of sulfonic acid derivatives (Liu & Avendaño, 2013).

Corrosion Inhibition and Metal Surface Treatment

Sulfamic acid, a sulfonic acid derivative, is highlighted for its environmentally friendly alternative for acid cleaning and corrosion inhibition. It serves as a less toxic electrolyte for cleaning metallic surfaces, replacing more hazardous acidic solutions. This application underscores the importance of sulfonic acid derivatives in industrial processes concerning metal surface treatment and corrosion prevention (Verma & Quraishi, 2022).

Analysis of Antioxidant Capacity

Sulfonic acid derivatives are also essential in the analysis of antioxidant capacities, as seen in assays like the ABTS/PP decolorization assay. These methods, critical in evaluating antioxidant properties of compounds, utilize sulfonic acid derivatives to elucidate reaction pathways and assess the antioxidant capacity of various substances. This application is significant in food science, pharmacology, and chemistry research (Ilyasov et al., 2020).

Environmental and Health Risk Assessments

The understanding and mitigation of human health risks associated with perfluorooctane sulfonate (PFOS) and other perfluoroalkyl substances (PFAS) are critical areas of study. Research into the toxicity and environmental persistence of these compounds, including sulfonic acid derivatives, informs regulatory policies and health risk assessments. These studies are essential for developing strategies to manage and mitigate the impact of these persistent organic pollutants on health and the environment (Zeng et al., 2019).

Novel Syntheses and Pharmaceutical Impurities

Research into sulfonic acids and their esters extends into pharmaceutical sciences, where they are critical in the synthesis of active pharmaceutical ingredients (APIs) and the analysis of potential genotoxic impurities. This research area underscores the importance of sulfonic acid derivatives in ensuring the safety and efficacy of pharmaceutical compounds (Elder, Teasdale, & Lipczynski, 2008).

Safety And Hazards

Orientations Futures

Future research could focus on the development of new processes for the preparation of chloropyridine sulfonic acid chlorides . These compounds serve as the starting material for the production of a range of pharmaceuticals .

Relevant Papers

Several papers have been published on the synthesis and characterization of 4-Chloropyridine-3-sulfonic acid and its related substances . These papers provide valuable information for drug registration application and references for optimizing reaction conditions to obtain pharmaceuticals with better quality .

Propriétés

IUPAC Name |

4-chloropyridine-3-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3S/c6-4-1-2-7-3-5(4)11(8,9)10/h1-3H,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUZNCDDZQWQBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364881 |

Source

|

| Record name | 4-Chloropyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloropyridine-3-sulfonic acid | |

CAS RN |

51498-38-5 |

Source

|

| Record name | 4-Chloro-3-pyridinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51498-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloropyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-formamide](/img/structure/B32455.png)

![[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate](/img/structure/B32460.png)